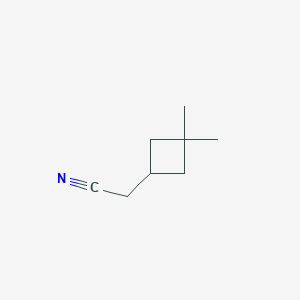

2-(3,3-Dimethylcyclobutyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,3-dimethylcyclobutyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2)5-7(6-8)3-4-9/h7H,3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILLCBIISHUFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129415-86-7 | |

| Record name | 2-(3,3-dimethylcyclobutyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3,3 Dimethylcyclobutyl Acetonitrile

Retrosynthetic Analysis and Established Synthetic Pathways to 2-(3,3-Dimethylcyclobutyl)acetonitrile

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most logical approach involves the disconnection of the C-CN bond or the bond between the acetonitrile (B52724) an d the cyclobutane (B1203170) ring. This leads to key precursors such as a 3,3-dimethylcyclobutyl halide or sulfonate and a cyanide source, or 3,3-dimethylcyclobutanecarbaldehyde.

One plausible synthetic pathway could involve the nucleophilic substitution of a suitable leaving group on the cyclobutane ring with a cyanide anion. For instance, (3,3-dimethylcyclobutyl)methyl bromide could be reacted with sodium or potassium cyanide in a polar aprotic solvent.

Another potential route could be the conversion of 3,3-dimethylcyclobutanone to an α,β-unsaturated nitrile, followed by reduction. The Knoevenagel condensation of 3,3-dimethylcyclobutanone with acetonitrile, catalyzed by a base, would yield 2-(3,3-dimethylcyclobutylidene)acetonitrile. Subsequent catalytic hydrogenation would then afford the target compound, this compound. A similar approach has been documented for the synthesis of 2-(3-hydroxycyclobutyl)acetonitrile, where 2-(3-(benzyloxy)cyclobutylidene)acetonitrile was reduced using hydrogen over a palladium catalyst.

| Synthetic Route | Starting Materials | Reagents | Potential Advantages | Potential Disadvantages |

| Nucleophilic Substitution | (3,3-dimethylcyclobutyl)methyl halide | NaCN or KCN | Potentially high yield, straightforward procedure. | Use of highly toxic cyanide salts, potential for elimination side reactions. |

| Knoevenagel Condensation and Reduction | 3,3-dimethylcyclobutanone, Acetonitrile | Base (e.g., KOH), H2/Catalyst | Avoids direct use of metal cyanides in the first step, readily available starting materials. | May require harsh conditions for condensation, potential for catalyst poisoning during hydrogenation. |

To enhance the synthesis of this compound, the exploration of novel precursors and catalytic systems is crucial. For the nucleophilic substitution pathway, the use of less toxic cyanide sources, such as acetone cyanohydrin, could be investigated.

In the context of the condensation-reduction pathway, advanced catalytic systems for the Knoevenagel condensation could be employed. These might include solid acid or base catalysts to simplify purification and minimize waste. For the subsequent reduction of the C=C double bond, transfer hydrogenation using a benign hydrogen donor like formic acid or isopropanol could be a greener alternative to high-pressure hydrogenation.

Development of Optimized and Sustainable Synthetic Protocols for this compound

The development of optimized and sustainable synthetic protocols is a key objective in modern organic chemistry. This involves a focus on reaction conditions, solvent choice, and waste reduction.

For the synthesis of this compound, chemoselectivity is a key consideration, particularly in the reduction of the intermediate 2-(3,3-dimethylcyclobutylidene)acetonitrile. The catalytic system must selectively reduce the carbon-carbon double bond without affecting the nitrile group. Catalysts such as palladium on carbon (Pd/C) are often effective for this transformation.

Regioselectivity is not a major concern for the proposed synthetic routes as the symmetry of the 3,3-dimethylcyclobutane precursor dictates the position of the acetonitrile group. Stereoselectivity, however, could become relevant if chiral derivatives were to be synthesized.

The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental impact.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation in all steps. |

| Atom Economy | The nucleophilic substitution route generally has a high atom economy. The condensation-reduction pathway's atom economy would depend on the specific reagents used. |

| Less Hazardous Chemical Syntheses | Exploring alternatives to highly toxic cyanide salts, such as using acetone cyanohydrin or enzymatic methods for nitrile introduction. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like DMF or DMSO with greener alternatives such as water, ethanol, or supercritical CO2 where feasible. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | While not immediately obvious for this specific molecule, sourcing precursors from bio-based materials would be a long-term goal. |

| Reduce Derivatives | The proposed routes aim to minimize the use of protecting groups. |

| Catalysis | Employing catalytic reagents over stoichiometric ones, such as in the hydrogenation step, is a key principle. |

By implementing these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Stereochemical Control and Asymmetric Synthesis Strategies for Enantiomerically Pure this compound (if applicable)

The structure of this compound itself is achiral. However, if substituents were introduced on the cyclobutane ring at positions other than C3, or if one of the methyl groups at C3 were replaced, a chiral center would be created. In such cases, stereochemical control would be essential to obtain enantiomerically pure products.

For a hypothetical chiral analog, asymmetric synthesis strategies could be employed. For instance, in the reduction of a prochiral C=C double bond in an intermediate, a chiral catalyst could be used to induce enantioselectivity. Chiral rhodium or ruthenium complexes with chiral phosphine ligands are well-established for asymmetric hydrogenation.

Alternatively, a biocatalytic approach using enzymes such as ene-reductases could offer high enantioselectivity under mild reaction conditions. These enzymes are known to catalyze the asymmetric reduction of activated C=C double bonds.

Process Chemistry and Scale-Up Considerations for Industrial and Pharmaceutical Applications

The industrial production of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, necessitates a thorough understanding of its process chemistry and the challenges associated with scaling up its synthesis from the laboratory to a commercial scale. While specific industrial-scale manufacturing details for this compound are not extensively published, a robust analysis of its process chemistry can be developed by examining analogous chemical transformations and applying established principles of chemical engineering and process optimization. The transition from a laboratory-scale synthesis to a large-scale industrial process involves a critical evaluation of reaction conditions, raw material sourcing, process safety, and economic viability.

A plausible and scalable synthetic route to this compound likely involves the reaction of a suitable 3,3-dimethylcyclobutane precursor with a cyanide source. One potential pathway is the nucleophilic substitution of a leaving group on a methyl-substituted 3,3-dimethylcyclobutane with a cyanide salt. Another viable approach could be the condensation of 3,3-dimethylcyclobutanone with acetonitrile, followed by reduction. Each of these routes presents unique challenges and considerations for industrial application.

Table 1: Key Process Parameters and Scale-Up Considerations

| Parameter | Laboratory Scale | Pilot Plant / Industrial Scale | Considerations for Scale-Up |

| Reactant Stoichiometry | Often uses an excess of one reagent to drive the reaction to completion. | Optimized to minimize costs and waste, often near stoichiometric ratios. | Precise dosing systems are required. The impact of slight variations in stoichiometry on impurity profiles needs to be understood. |

| Solvent Selection | A wide range of solvents can be used based on solubility and reactivity. | Solvents are chosen based on a balance of performance, cost, safety (flashpoint, toxicity), and ease of recovery/recycling. | Solvent recovery systems are essential for economic and environmental reasons. The impact of solvent impurities on the reaction must be evaluated. |

| Temperature Control | Small-scale reactions are easily heated or cooled using lab equipment. | Heat transfer becomes a critical issue in large reactors. Exothermic or endothermic reactions require robust thermal management systems. | The surface area-to-volume ratio decreases on scale-up, making heat dissipation more challenging. Runaway reactions are a major safety concern. |

| Mixing and Agitation | Magnetic stirrers or overhead stirrers provide efficient mixing. | Industrial reactors use complex impeller designs to ensure homogeneity. Poor mixing can lead to localized "hot spots," side reactions, and lower yields. | The power input per unit volume needs to be carefully calculated to ensure effective mixing without causing shear damage to sensitive molecules. |

| Work-up and Purification | Typically involves liquid-liquid extraction, chromatography, and crystallization on a small scale. | These methods are often not practical or economical on a large scale. Distillation, crystallization, and filtration are preferred. | The development of a robust and scalable purification method is crucial for achieving the desired product purity. The choice of purification method will depend on the physical properties of the product and its impurities. |

Detailed Research Findings and Optimization Strategies

While specific research on the industrial synthesis of this compound is limited, studies on similar nitrile syntheses provide valuable insights. For instance, the cyanation of alkyl halides is a well-established industrial reaction. In this context, phase-transfer catalysis is often employed to facilitate the reaction between an aqueous solution of a cyanide salt (e.g., sodium cyanide) and the alkyl halide in an organic solvent. This technique can enhance reaction rates and yields, and simplify the work-up procedure.

For a hypothetical scale-up of the synthesis of this compound from (chloromethyl)-3,3-dimethylcyclobutane, a process development team would likely investigate the following:

Catalyst Screening: Evaluation of various phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) to identify the most active and stable catalyst for the specific transformation.

Solvent Optimization: A Design of Experiments (DoE) approach could be used to screen a range of solvents and solvent mixtures to find the optimal balance between reaction performance and process safety/environmental impact.

Impurity Profiling: Detailed analysis of the crude product to identify and quantify impurities. Understanding the mechanism of impurity formation is crucial for developing strategies to minimize their generation.

Crystallization Development: If the product is a solid, developing a robust crystallization process is critical for achieving high purity and controlling the physical properties of the final product (e.g., crystal size and shape).

Table 2: Hypothetical Process Optimization Data for the Cyanation of (chloromethyl)-3,3-dimethylcyclobutane

This interactive table presents hypothetical data from a process optimization study.

| Experiment ID | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | TBAB | Toluene | 80 | 12 | 75 | 92 |

| 2 | TBAB | Toluene | 100 | 6 | 85 | 95 |

| 3 | Aliquat 336 | Toluene | 100 | 6 | 88 | 96 |

| 4 | Aliquat 336 | Xylene | 120 | 4 | 92 | 98 |

| 5 | Aliquat 336 | Xylene | 120 | 2 | 90 | 97 |

TBAB: Tetrabutylammonium bromide; Aliquat 336: Tricaprylylmethylammonium chloride

The successful scale-up of the synthesis of this compound for industrial and pharmaceutical applications hinges on a multidisciplinary approach that combines synthetic organic chemistry, chemical engineering, and analytical chemistry. A thorough understanding of the reaction mechanism, kinetics, and thermodynamics is essential for developing a safe, efficient, and economically viable manufacturing process. Continuous process monitoring and control are also critical to ensure consistent product quality and to meet the stringent requirements of the pharmaceutical industry.

Elucidation of Reaction Mechanisms Involving 2 3,3 Dimethylcyclobutyl Acetonitrile

Mechanistic Investigations of Nitrile Functional Group Reactivity (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to nucleophilic attack. openstax.orglibretexts.org

Hydrolysis:

Nitrile hydrolysis, which converts the nitrile to a carboxylic acid or an amide, can be catalyzed by either acid or base. libretexts.orgnumberanalytics.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and leading to the formation of a protonated amide after a series of proton transfers. Further hydrolysis of the amide yields the corresponding carboxylic acid. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion (OH-), the hydroxide acts as a nucleophile and directly attacks the electrophilic carbon of the nitrile group. This forms an imidic acid intermediate, which then tautomerizes to an amide. libretexts.org Similar to the acid-catalyzed process, the amide can be further hydrolyzed to the carboxylic acid. The steric hindrance from the bulky 3,3-dimethylcyclobutyl group may influence the rate of hydrolysis. acs.org

Reduction:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). openstax.orgorganic-chemistry.org The mechanism involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbon of the nitrile, forming an imine anion. A second hydride addition then leads to a dianion, which upon protonation during workup, yields the primary amine. libretexts.org The presence of the bulky 3,3-dimethylcyclobutyl group may necessitate harsher reaction conditions or specialized reducing agents to achieve efficient reduction. ntu.edu.sg

Cycloaddition:

Nitriles can participate in cycloaddition reactions, although they are generally less reactive than alkenes or alkynes. For instance, in [3+2] cycloaddition reactions with azides, the nitrile can act as the dipolarophile to form tetrazoles. This type of reaction is often catalyzed by a Lewis acid to enhance the electrophilicity of the nitrile carbon. The steric bulk of the 3,3-dimethylcyclobutyl moiety would likely play a significant role in the feasibility and stereoselectivity of such reactions.

Understanding the Reactivity and Stability Profile of the 3,3-Dimethylcyclobutyl Ring System

Ring Strain:

Cyclobutane (B1203170) rings possess significant ring strain, estimated to be around 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This strain arises from two main factors:

Angle Strain: The ideal sp3 bond angle is 109.5°, whereas the internal bond angles in a planar cyclobutane would be 90°. To alleviate some of this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.org

Torsional Strain: In a planar cyclobutane, all the C-H bonds on adjacent carbon atoms would be eclipsed. The puckered conformation also helps to reduce this torsional strain by staggering these bonds. libretexts.org

Stability:

Despite the ring strain, the 3,3-dimethylcyclobutyl moiety is generally stable under many reaction conditions. The gem-dimethyl groups can provide a degree of steric protection to the ring, potentially hindering reactions that would lead to ring opening. Syntheses of natural products containing gem-dimethylcyclobutane motifs have demonstrated the robustness of this structural unit. nih.govrsc.org

Stereoelectronic Effects and Conformational Influences on Chemical Transformations

The three-dimensional structure of 2-(3,3-dimethylcyclobutyl)acetonitrile plays a crucial role in its reactivity.

Conformational Analysis:

The puckered cyclobutane ring can exist in different conformations. The acetonitrile (B52724) substituent can occupy either an axial-like or an equatorial-like position. The relative stability of these conformers is determined by steric interactions. Generally, substituents on a cyclobutane ring prefer the equatorial position to minimize steric hindrance with other groups on the ring. libretexts.orgsapub.org In the case of this compound, the equatorial conformation of the acetonitrile group would likely be favored to avoid steric clashes with the hydrogen atoms on the cyclobutane ring.

Stereoelectronic Effects:

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule. In reactions involving the nitrile group, the orientation of the attacking nucleophile will be influenced by the conformation of the cyclobutyl ring. For instance, in a reduction reaction, the hydride will approach the nitrile carbon from the less sterically hindered face. The puckering of the ring and the position of the gem-dimethyl groups will dictate the accessibility of the electrophilic carbon.

Kinetic and Thermodynamic Studies of Key Transformations Utilizing this compound

Kinetics:

The rates of reactions involving the nitrile group will be influenced by both electronic and steric factors. The steric bulk of the 3,3-dimethylcyclobutyl group is expected to decrease the rate of reactions that involve nucleophilic attack at the nitrile carbon, due to steric hindrance. ncert.nic.in For example, the hydrolysis of this nitrile would likely be slower than that of a less hindered nitrile like acetonitrile. Kinetic studies of related sterically hindered nitriles could provide a basis for comparison. acs.org

Thermodynamics:

| Reaction Type | Expected Kinetic Effect of 3,3-Dimethylcyclobutyl Group | Expected Thermodynamic Effect of 3,3-Dimethylcyclobutyl Group |

| Nitrile Hydrolysis | Rate decrease due to steric hindrance at the nitrile carbon. | Minimal effect, as the ring remains intact. |

| Nitrile Reduction | Rate decrease due to steric hindrance at the nitrile carbon. | Minimal effect, as the ring remains intact. |

| Thermal Ring Opening | Rate may be influenced by the substitution pattern. | Favorable due to relief of ring strain. |

Computational Approaches to Reaction Mechanism Prediction and Validation

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms of molecules like this compound. acs.org

Mechanism Prediction:

DFT calculations can be used to model the potential energy surfaces of various reaction pathways. For instance, the mechanism of nitrile hydrolysis can be investigated by calculating the energies of the reactants, transition states, and products for both the acid- and base-catalyzed pathways. nih.gov This allows for the determination of the most likely reaction mechanism and the rate-determining step.

Validation of Stereochemical Outcomes:

Computational methods can also be used to predict and rationalize the stereochemical outcomes of reactions. By calculating the energies of different conformational isomers and transition states, it is possible to determine which stereoisomer is likely to be formed preferentially. For example, the conformational preferences of the acetonitrile group on the cyclobutane ring can be accurately predicted.

Analysis of Ring Strain and Reactivity:

Advanced Spectroscopic and Spectrometric Characterization of 2 3,3 Dimethylcyclobutyl Acetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. For 2-(3,3-Dimethylcyclobutyl)acetonitrile, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to assemble a complete picture of its structural framework.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.40 | d | 2H | -CH₂-CN |

| ~ 2.15 | m | 1H | -CH- |

| ~ 1.90 | m | 2H | -CH₂- (cyclobutyl) |

| ~ 1.75 | m | 2H | -CH₂- (cyclobutyl) |

| ~ 1.10 | s | 6H | -(CH₃)₂ |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 118 | -CN |

| ~ 40 | Quaternary C (cyclobutyl) |

| ~ 35 | -CH- (cyclobutyl) |

| ~ 30 | -CH₂- (cyclobutyl) |

| ~ 25 | -CH₂-CN |

| ~ 22 | -CH₃ |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and understanding the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, the proton of the methine group (-CH-) on the cyclobutane (B1203170) ring would show a correlation with the adjacent methylene (B1212753) protons (-CH₂-) of the ring and the methylene protons of the acetonitrile (B52724) substituent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignments of the methyl, methylene, and methine groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the connectivity of the entire molecule, for instance, by showing correlations between the methyl protons and the quaternary carbon of the cyclobutane ring, as well as the adjacent methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. In the case of this compound, NOESY could provide insights into the preferred conformation of the molecule by showing through-space interactions between the protons of the dimethyl groups and other protons on the cyclobutane ring.

Solid-state NMR (ssNMR) spectroscopy would provide valuable information about the structure and dynamics of this compound in its solid form. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can differentiate between crystalline and amorphous states. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of the less abundant ¹³C nuclei, providing detailed structural information in the solid state.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a sharp, intense absorption band around 2250 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. illinois.edunist.gov Other significant peaks would include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹) and various bending and rocking vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would also show a strong band for the C≡N stretch, which is often more intense in Raman than in IR for symmetric vibrations. researchgate.net The symmetric C-C stretching and bending modes of the cyclobutane ring would also be observable. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. youtube.comhoriba.com

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 2960 | C-H stretch (asymmetric, CH₃) |

| ~ 2870 | C-H stretch (symmetric, CH₃) |

| ~ 2930 | C-H stretch (asymmetric, CH₂) |

| ~ 2850 | C-H stretch (symmetric, CH₂) |

| ~ 2250 | C≡N stretch |

| ~ 1465 | C-H bend (CH₂) |

| ~ 1370 | C-H bend (CH₃) |

| ~ 900 | C-C stretch (cyclobutyl ring) |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides an accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₈H₁₃N), the predicted monoisotopic mass is 123.1048 Da. uni.lu

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting daughter ions. This provides valuable information about the molecule's structure and connectivity. uab.edu The fragmentation of this compound would likely proceed through several pathways: libretexts.orgmiamioh.edu

Loss of a methyl group (-CH₃): This would result in a fragment ion with an m/z of 108.

Cleavage of the C-C bond between the cyclobutane ring and the acetonitrile group: This could lead to fragments corresponding to the cyclobutyl moiety and the acetonitrile radical.

Ring-opening of the cyclobutane: This could be followed by further fragmentation.

McLafferty-type rearrangements, though less common for nitriles, are a possibility.

By analyzing the fragmentation pattern, the structural arrangement of the molecule can be confirmed. nih.govresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis (if applicable)

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles. nih.gov It would also reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces. As this compound is achiral, the determination of absolute stereochemistry is not applicable. For related nitrile compounds, crystallographic studies have been performed. researchgate.net

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Stereochemical Assignment (if chiral)

Chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are used to study chiral molecules. Since this compound does not possess a stereocenter and is achiral, these techniques are not applicable for its stereochemical assignment.

Computational Chemistry and Molecular Modeling of 2 3,3 Dimethylcyclobutyl Acetonitrile

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(3,3-dimethylcyclobutyl)acetonitrile, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can elucidate its fundamental properties. nih.gov

Electronic Structure and Reactivity: The electronic properties of the molecule are critical for understanding its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Conceptual DFT provides a framework for quantifying reactivity through various indices. mdpi.com Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) can be calculated from the HOMO and LUMO energies. ias.ac.in These indices help predict how the molecule will interact with other chemical species. For instance, the electrophilicity index allows for the classification of the molecule on a scale of reactivity in polar reactions. mdpi.com

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical interactions. nanobioletters.com For this compound, the nitrogen atom of the nitrile group is expected to be an electron-rich site, while the hydrogen atoms of the methyl and cyclobutyl groups would be electron-poor.

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Chemical Potential (μ) | -2.85 eV |

| Hardness (η) | 4.35 eV |

| Electrophilicity (ω) | 0.93 eV |

Spectroscopic Property Prediction: DFT is also employed to predict spectroscopic data, which can be compared with experimental results for structural confirmation. nanobioletters.com By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. nanobioletters.com Ultraviolet-Visible (UV-Vis) electronic spectra can also be simulated by calculating the electronic transition energies, providing insights into the molecule's photophysical properties. nih.gov

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Ab Initio Methods

The flexibility of the cyclobutane (B1203170) ring and the attached acetonitrile (B52724) group means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is essential, as the most stable conformer will dominate the compound's properties.

Molecular Mechanics (MM): Molecular Mechanics methods offer a computationally efficient way to perform an initial conformational search. By systematically rotating the rotatable bonds, a potential energy surface can be mapped to identify various low-energy conformers. This approach is useful for exploring the vast conformational space and identifying plausible structures for further, more accurate analysis.

Ab Initio Methods: Following the initial search, more accurate ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), and DFT are used to optimize the geometry of the identified conformers and calculate their relative energies with higher precision. This process leads to the identification of the global minimum energy conformer and other low-lying isomers. The energy landscape reveals the energy barriers between different conformations, providing information on the molecule's flexibility at different temperatures. For this compound, key conformational variables would include the puckering of the cyclobutane ring and the orientation of the acetonitrile side chain relative to the ring.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 25° (Puckered) | 0.00 | 75.3 |

| B | -24° (Puckered) | 0.85 | 18.1 |

| C (Planar Transition State) | 0° (Planar) | 4.50 | 0.1 |

| D | 175° (Axial Side Chain) | 1.50 | 6.5 |

Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a detailed picture of intermolecular interactions and the influence of the environment, such as a solvent. rsc.orgeasychair.org

Solvent Effects: The properties and reactivity of a molecule can be significantly altered by the solvent. pitt.edu MD simulations can explicitly model the solvent molecules surrounding this compound, allowing for the study of solvation shells and preferential solvent ordering. easychair.orgresearchgate.net By running simulations in different solvents (e.g., water, acetonitrile, methanol), one can analyze properties like the radial distribution function to understand the structuring of the solvent around the solute. mdpi.com This is crucial for accurately predicting behavior in a solution, as implicit solvent models may not capture specific interactions like hydrogen bonding. mdpi.com

Intermolecular Interactions: In a condensed phase, this compound will interact with neighboring molecules through noncovalent forces. libretexts.org The primary intermolecular forces at play would be dipole-dipole interactions due to the polar nitrile group and London dispersion forces arising from the nonpolar dimethylcyclobutyl moiety. libretexts.org MD simulations can quantify the strength and nature of these interactions by analyzing the interaction energies between molecular pairs. mdpi.com This information is vital for understanding physical properties such as boiling point, viscosity, and miscibility.

Quantum Chemical Characterization of Transition States and Reaction Pathways

Quantum chemical methods, particularly DFT, are indispensable for investigating the mechanisms of chemical reactions. researchgate.net For any potential reaction involving this compound, these methods can be used to map out the entire reaction pathway.

This involves locating and characterizing the structures of reactants, products, and, most importantly, the transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined, which is a key factor in reaction kinetics. sci-hub.se

For example, in a hypothetical hydrolysis of the nitrile group, quantum chemical calculations could identify the transition state for the nucleophilic attack of a water molecule. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products on the reaction pathway. researchgate.net This level of detailed mechanistic insight is crucial for controlling reaction outcomes and designing new synthetic routes. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov

To develop a QSPR model for derivatives of this compound, a dataset of related molecules with known properties (e.g., boiling point, solubility, or a specific biological activity) would be required. For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors can encode steric, electronic, and topological features of the molecule.

Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a mathematical equation that links the descriptors to the observed property. nih.gov Once a statistically robust model is developed and validated, it can be used to predict the properties of new, untested derivatives of this compound simply by calculating their molecular descriptors and inputting them into the model equation. This predictive capability is highly valuable in fields like materials science and drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and testing.

Derivatization Strategies and Synthetic Transformations of 2 3,3 Dimethylcyclobutyl Acetonitrile

Functional Group Interconversions and Diversification of the Nitrile Moiety

The nitrile group is a versatile functional handle that can be converted into several other important chemical entities, including carboxylic acids, amides, amines, and tetrazoles. These transformations significantly broaden the range of accessible molecular architectures originating from 2-(3,3-dimethylcyclobutyl)acetonitrile.

Carboxylic Acid Derivatives: The hydrolysis of the nitrile group to a carboxylic acid represents a fundamental transformation. This can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid, to yield 2-(3,3-dimethylcyclobutyl)acetic acid. libretexts.orggoogle.com Conversely, base-promoted hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521), initially forms the carboxylate salt, which upon acidification, provides the corresponding carboxylic acid. chemistrysteps.comweebly.com

Amide Derivatives: The synthesis of amides from this compound can be approached in a stepwise manner. First, the nitrile is hydrolyzed to the carboxylic acid, 2-(3,3-dimethylcyclobutyl)acetic acid. This acid can then be activated, for instance, by conversion to its acid chloride using a reagent like thionyl chloride. The subsequent reaction of the acid chloride with a primary or secondary amine would yield the desired N-substituted 2-(3,3-dimethylcyclobutyl)acetamide. A similar strategy has been successfully employed for the synthesis of amide derivatives of the closely related 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid (pinonic acid). nih.govnih.gov Milder, one-pot procedures for amide synthesis directly from the carboxylic acid, employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also well-established in organic synthesis.

Amine Derivatives: The reduction of the nitrile functionality provides a direct route to primary amines. wikipedia.org Potent reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation, converting this compound into 2-(3,3-dimethylcyclobutyl)ethanamine. vedantu.comchemguide.co.uk Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere, offers an alternative and often more scalable method for this reduction. wikipedia.org Electrochemical methods are also emerging as a sustainable approach for the reduction of nitriles to primary amines. nih.gov

Tetrazole Derivatives: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source to form a tetrazole ring, a valuable heterocyclic motif in medicinal chemistry. nih.gov This transformation is typically carried out by reacting the nitrile with sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt. The reaction of nitriles with azides is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. researchgate.netorganic-chemistry.org While the direct reaction of unactivated nitriles like this compound with azides may require forcing conditions, various catalytic systems have been developed to facilitate this cycloaddition. nih.govresearchgate.net

The following table summarizes the key functional group interconversions of the nitrile moiety in this compound:

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. H₂O, H⁺ or OH⁻, heat2. H₃O⁺ (for basic hydrolysis) | 2-(3,3-Dimethylcyclobutyl)acetic acid |

| 2-(3,3-Dimethylcyclobutyl)acetic acid | 1. SOCl₂2. R¹R²NH | N,N-Disubstituted-2-(3,3-dimethylcyclobutyl)acetamide |

| This compound | 1. LiAlH₄, Et₂O2. H₂O | 2-(3,3-Dimethylcyclobutyl)ethanamine |

| This compound | H₂, Raney Ni or Pd/C or PtO₂ | 2-(3,3-Dimethylcyclobutyl)ethanamine |

| This compound | NaN₃, Lewis acid or NH₄Cl | 5-((3,3-Dimethylcyclobutyl)methyl)-1H-tetrazole |

The nitrile group of this compound can participate in various cyclization reactions to construct heterocyclic frameworks. These reactions often involve the reaction of the nitrile with a bifunctional reagent or an intramolecular reaction with another functional group. For instance, the reaction of nitriles with reagents containing both a nucleophilic and an electrophilic center can lead to the formation of five- or six-membered heterocyclic rings. While specific examples involving this compound are not extensively documented, general synthetic methodologies for nitrile cyclizations are well-established and could be applied to this substrate. researchgate.netnih.gov

Regioselective Modifications and Functionalization of the Cyclobutyl Ring System

The 3,3-dimethylcyclobutane ring is relatively inert to chemical transformations. However, under specific conditions, it can undergo modifications such as the introduction of new functional groups, ring expansion, or ring contraction.

Direct electrophilic or nucleophilic substitution on the unsubstituted methylene (B1212753) carbons of the 3,3-dimethylcyclobutane ring is challenging due to the non-activated nature of the C-H bonds. Such transformations would likely require harsh conditions and may lack regioselectivity. A more plausible strategy for introducing new functionalities would involve the synthesis of precursors where the cyclobutane (B1203170) ring is already functionalized.

Ring Expansion: The inherent ring strain of the cyclobutane ring can be a driving force for ring expansion reactions, typically leading to the formation of more stable cyclopentane (B165970) derivatives. stackexchange.comchemistrysteps.com Such rearrangements are often initiated by the formation of a carbocation adjacent to the ring. For example, if a derivative of this compound bearing a leaving group on the exocyclic methylene carbon were to be synthesized, its solvolysis could potentially lead to a ring-expanded cyclopentyl cation, which could then be trapped by a nucleophile. chemistrysteps.comugent.be

Ring Contraction: Conversely, ring contraction of a cyclobutane to a cyclopropane (B1198618) derivative is also a known process, although generally less common than ring expansion. researchgate.net These reactions often proceed through specific rearrangement pathways, such as a Favorskii-type rearrangement of an α-halocyclobutanone derivative or a tandem Wittig reaction-ring contraction of an α-hydroxycyclobutanone. researchgate.net To apply these methodologies to this compound, it would first need to be converted into a suitable cyclobutanone (B123998) precursor.

The following table outlines potential ring modification strategies for the 3,3-dimethylcyclobutyl moiety:

| Transformation | General Approach | Potential Product Type |

| Ring Expansion | Formation of a carbocation on a substituent attached to the ring | Cyclopentane derivative |

| Ring Contraction | Rearrangement of a functionalized cyclobutane (e.g., α-haloketone) | Cyclopropane derivative |

Stereoselective Transformations and Introduction of New Chiral Centers

Application in Multi-Component and Cascade Reactions as a Key Building Block

The strategic positioning of the nitrile group and the distinct steric profile of the 3,3-dimethylcyclobutyl motif make this compound an intriguing substrate for multi-component reactions (MCRs) and cascade sequences. These reactions, which involve the formation of multiple bonds in a single operation, offer significant advantages in terms of efficiency and atom economy.

One of the most well-established MCRs involving nitriles is the Strecker amino acid synthesis . masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.govnih.govmasterorganicchemistry.com In a hypothetical application, this compound could serve as the cyanide source in a reaction with an aldehyde and an amine to generate α-amino nitriles, which are valuable precursors to non-proteinogenic amino acids. The bulky cyclobutyl group would be expected to influence the stereochemical outcome of the reaction, particularly in asymmetric variants.

The Gewald reaction represents another powerful multi-component approach for the synthesis of highly substituted 2-aminothiophenes. wikipedia.orgresearchgate.netnih.govarkat-usa.orgorganic-chemistry.org While this reaction typically employs an α-cyanoester, the analogous reactivity of the α-methylene group in this compound suggests its potential utility. By condensing it with a ketone or aldehyde and elemental sulfur in the presence of a base, novel 2-aminothiophenes bearing the 3,3-dimethylcyclobutyl substituent could be accessed. These products would be of interest for their potential biological activities.

Cascade reactions initiated by transformations of the nitrile group also present a promising avenue for the application of this compound. For instance, an intramolecular Thorpe-Ziegler reaction could be envisioned if a second nitrile functionality is introduced into the molecule. wikipedia.orgbuchler-gmbh.comsynarchive.comlscollege.ac.inyoutube.com This would lead to the formation of a cyclic β-enaminonitrile, a versatile intermediate for further synthetic elaborations.

Furthermore, the nitrile group can act as a radical acceptor in cascade reactions, enabling the construction of complex cyclic systems. rsc.org By generating a radical elsewhere in a molecule containing the this compound moiety, an intramolecular cyclization onto the nitrile carbon could be triggered, leading to the formation of novel carbocyclic or heterocyclic frameworks.

The following table outlines hypothetical examples of multi-component and cascade reactions involving this compound, showcasing its potential as a versatile building block.

| Reaction Type | Reactants | Proposed Product Structure | Potential Significance |

| Strecker Synthesis | This compound, Benzaldehyde, Aniline | 2-Anilino-2-phenyl-3-(3,3-dimethylcyclobutyl)propanenitrile | Precursor to novel α-amino acids with bulky side chains. |

| Gewald Reaction | This compound, Cyclohexanone, Sulfur | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with a 3,3-dimethylcyclobutyl substituent | Synthesis of highly substituted thiophenes for medicinal chemistry. |

| Thorpe-Ziegler | A dinitrile derived from this compound | A cyclic β-enaminonitrile fused to the cyclobutane ring | Access to constrained cyclic systems with embedded functionality. |

| Radical Cascade | A molecule with a radical precursor and the this compound unit | A polycyclic structure formed via intramolecular radical cyclization | Construction of complex scaffolds through a single, atom-economical step. |

While extensive research specifically focused on this compound in these advanced reaction manifolds is still emerging, the foundational principles of nitrile chemistry strongly support its potential as a valuable and versatile building block for the efficient synthesis of complex and novel molecules. researchgate.netrsc.orgresearchgate.net The steric hindrance provided by the gem-dimethylcyclobutyl group is likely to impart unique reactivity and selectivity in these transformations, opening up new avenues for chemical space exploration.

Derivatization Strategies and Synthetic Transformations

The nitrile functionality in this compound is a versatile handle for a wide array of chemical transformations, allowing for its conversion into other important functional groups.

One of the most common derivatizations of nitriles is their reduction to primary amines . commonorganicchemistry.comchemguide.co.ukwikipedia.orgorganic-chemistry.org This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a particularly effective choice. libretexts.orgchemistrysteps.com Catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon also provides a viable route to the corresponding amine. commonorganicchemistry.com The resulting 2-(3,3-dimethylcyclobutyl)ethan-1-amine is a valuable intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds.

Hydrolysis of the nitrile group provides a direct pathway to carboxylic acids. libretexts.orgchemistrysteps.comgoogle.combyjus.comchemguide.co.uk This transformation can be carried out under either acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis, typically employing aqueous sulfuric or hydrochloric acid, yields 2-(3,3-dimethylcyclobutyl)acetic acid. byjus.com Alkaline hydrolysis, on the other hand, initially produces the carboxylate salt, which upon acidification affords the free carboxylic acid. chemguide.co.uk

The α-carbon to the nitrile group is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. youtube.com This nucleophilic species can then be reacted with various electrophiles in alkylation reactions . researchgate.netorganic-chemistry.org For instance, treatment with an alkyl halide would introduce an alkyl group at the α-position, leading to a more substituted nitrile. This strategy allows for the elongation of the carbon chain and the introduction of further structural diversity.

The following table summarizes key derivatization strategies for this compound:

| Transformation | Reagents and Conditions | Product |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 2-(3,3-Dimethylcyclobutyl)ethan-1-amine |

| H₂, Raney Ni or Pd/C, EtOH | ||

| Hydrolysis | H₂SO₄ (aq), Δ or NaOH (aq), Δ then H₃O⁺ | 2-(3,3-Dimethylcyclobutyl)acetic acid |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X (e.g., CH₃I) | 2-(3,3-Dimethylcyclobutyl)propanenitrile |

These fundamental transformations underscore the utility of this compound as a versatile starting material for accessing a range of functionalized molecules. The sterically hindered nature of the 3,3-dimethylcyclobutyl group can influence the reaction rates and, in some cases, the regioselectivity of these transformations.

Exploration of Biological Activity Mechanisms and Pharmacological Research Applications of 2 3,3 Dimethylcyclobutyl Acetonitrile Derivatives

Structure-Activity Relationship (SAR) Studies of Modified 2-(3,3-Dimethylcyclobutyl)acetonitrile Derivatives as Potential Bioactive Agents

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would systematically modify different parts of the molecule to identify key structural features responsible for any observed biological effects.

The core structure of this compound offers several points for modification:

The Cyclobutyl Ring: The gem-dimethyl group on the cyclobutane (B1203170) ring provides steric bulk and lipophilicity, which can influence how the molecule fits into a biological target. The puckered nature of the cyclobutane ring can also serve as a rigid scaffold to orient other functional groups. nih.govru.nl SAR studies could explore the replacement of the dimethyl groups with other substituents to modulate size, polarity, and metabolic stability. rsc.orgnih.gov

The Acetonitrile (B52724) Group: The nitrile moiety is a versatile functional group in drug design. It can act as a hydrogen bond acceptor or be involved in covalent interactions with target proteins. nih.govacs.org Modifications at this position, such as conversion to an amide, carboxylic acid, or various heterocyclic rings, would be a key focus of SAR studies to explore different types of interactions with biological targets.

A hypothetical SAR study might involve synthesizing a library of derivatives and evaluating their activity in a specific biological assay. The data from such a study could be organized as follows:

| Derivative | Modification | Observed Activity (Hypothetical IC50) | Interpretation |

| Parent Compound | This compound | >100 µM | Inactive or weakly active |

| Derivative A | Replacement of -CN with -CONH2 | 50 µM | Improved activity suggests a hydrogen-bonding interaction is beneficial. |

| Derivative B | Replacement of -CN with -COOH | 75 µM | Carboxylic acid is less active than the amide, indicating specific hydrogen bond donor/acceptor patterns are important. |

| Derivative C | Addition of a hydroxyl group to the cyclobutyl ring | 25 µM | Increased polarity and potential for new hydrogen bonds enhances activity. |

| Derivative D | Replacement of gem-dimethyl with a cyclopropyl spirocycle | 15 µM | Increased rigidity and altered lipophilicity significantly improve potency. |

This table is based on hypothetical data for illustrative purposes.

Investigation of Molecular Targets and Ligand-Receptor Interactions through In Vitro and In Silico Approaches

Identifying the molecular targets of this compound derivatives is a crucial step in understanding their potential pharmacological effects. This is typically achieved through a combination of in vitro and in silico methods.

In Silico Approaches: Computational methods can predict potential biological targets and binding modes. Molecular docking simulations could be used to screen a virtual library of this compound derivatives against a panel of known protein structures, such as enzymes or receptors. nih.gov These studies can help prioritize compounds for synthesis and biological testing. Pharmacophore modeling could also be employed to identify the key three-dimensional arrangement of chemical features necessary for biological activity.

In Vitro Approaches: Experimental validation of in silico predictions is essential. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and enzyme inhibition assays can confirm direct binding of the compounds to a purified protein target. For instance, if in silico studies suggest a particular kinase as a target, in vitro kinase assays would be performed to measure the inhibitory activity of the derivatives.

A typical workflow might involve:

Computational Screening: Docking of derivatives against a panel of central nervous system (CNS) receptors. oup.com

Hit Identification: Identification of a subset of derivatives with high predicted binding affinity for a specific receptor, for example, a G-protein coupled receptor (GPCR).

In Vitro Validation: Radioligand binding assays to confirm that the identified derivatives can displace a known ligand from the GPCR.

Enzymatic Inhibition or Activation Studies for Mechanistic Elucidation (if applicable)

If the identified molecular target of a this compound derivative is an enzyme, detailed enzymatic studies are necessary to elucidate the mechanism of action. researchgate.net These studies would determine whether the compound acts as an inhibitor or an activator and provide insights into the kinetics of the interaction.

For example, if a derivative is found to inhibit a protease, the following studies would be conducted:

Determination of IC50: The concentration of the compound required to inhibit 50% of the enzyme's activity.

Mechanism of Inhibition Studies: Kinetic experiments (e.g., Michaelis-Menten kinetics) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Reversibility Studies: Dialysis or jump-dilution experiments to determine if the inhibition is reversible or irreversible. The nitrile group, in some contexts, can act as a covalent modifier of cysteine proteases. nih.govacs.org

| Parameter | Description | Hypothetical Finding for a Derivative |

| IC50 | Potency of enzyme inhibition | 5.2 µM |

| Mechanism | Mode of inhibitor binding | Competitive |

| K_i | Inhibition constant | 2.1 µM |

| Reversibility | Nature of inhibitor-enzyme complex | Reversible |

This table is based on hypothetical data for illustrative purposes.

Cell-Based Assays for Understanding Cellular Responses and Pathways Impacted

Cell-based assays are critical for understanding how a compound affects cellular functions in a more physiologically relevant context. rsc.orgnih.gov These assays can provide information on a compound's efficacy, toxicity, and mechanism of action at the cellular level.

If a derivative of this compound was identified as a potential anti-cancer agent, a variety of cell-based assays would be employed:

Cytotoxicity Assays: To determine the concentration at which the compound kills cancer cells (e.g., MTT or CellTiter-Glo assays).

Cell Proliferation Assays: To measure the effect of the compound on cancer cell growth over time.

Apoptosis Assays: To determine if the compound induces programmed cell death (e.g., caspase activation or TUNEL assays).

Cell Cycle Analysis: To investigate if the compound causes cells to arrest at a specific phase of the cell cycle.

Pathway Analysis: Using techniques like Western blotting or reporter gene assays to determine if the compound modulates specific signaling pathways implicated in cancer (e.g., MAPK or PI3K/Akt pathways).

Application as a Lead Compound or Chemical Scaffold in Drug Discovery and Development Research

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structures that require modification to achieve better potency, selectivity, or pharmacokinetic properties. The this compound structure, with its combination of a rigid, lipophilic cyclobutane core and a versatile nitrile group, possesses characteristics that make it an attractive starting point or scaffold in drug discovery. nih.govpharmablock.com

The 3,3-dimethylcyclobutyl moiety can serve as a metabolically stable bioisostere for other groups, potentially improving the drug-like properties of a molecule. rsc.orgnih.gov The nitrile group is a known pharmacophore present in numerous approved drugs, where it can participate in key binding interactions or be a precursor for other functional groups. nih.gov

If initial screening were to reveal a derivative of this compound with promising, albeit modest, activity against a particular biological target, it could be selected as a lead compound. A medicinal chemistry program would then be initiated to synthesize and test further analogs with the goal of optimizing its properties to develop a clinical candidate. This process would involve iterative cycles of design, synthesis, and biological testing, guided by the SAR data, to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Potential Applications in Materials Science and Agrochemical Research

Investigation as a Monomer or Building Block for Novel Polymeric Materials and Functional Organic Frameworks

There is currently no published research detailing the use of 2-(3,3-Dimethylcyclobutyl)acetonitrile as a monomer in polymerization reactions or as a building block for the creation of novel polymeric materials or functional organic frameworks (FOFs). While the nitrile group can, in principle, participate in certain types of polymerization, and the cyclobutane (B1203170) structure could introduce interesting properties into a polymer backbone, no studies have been found that explore this potential. The synthesis of polymers and covalent organic frameworks (COFs) from other nitrile-containing compounds is documented, but this research does not extend to this compound specifically.

Role in the Synthesis of Advanced Functional Materials with Tunable Properties

Similarly, information regarding the role of this compound in the synthesis of advanced functional materials with tunable properties is not available. The development of such materials often relies on the precise design of molecular precursors to control the final properties of the material. While the distinct structure of this compound makes it an interesting candidate for such a precursor, no studies have been published that utilize this compound for the synthesis of materials with specific electronic, optical, or porous properties.

Evaluation as an Intermediate in the Development of Novel Agrochemicals and Understanding of their Mode of Action

In the realm of agrochemical research, the cyclobutane ring is a structural motif found in some bioactive molecules. The nitrile group can also be a precursor to other functional groups commonly found in pesticides and herbicides. However, a review of the existing literature and patent databases does not show any instances where this compound has been evaluated as an intermediate in the development of new agrochemicals. Consequently, there is no information on the mode of action of any potential agrochemicals derived from this compound.

Emerging Research Areas and Future Perspectives for 2 3,3 Dimethylcyclobutyl Acetonitrile

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Synthetic Route Prediction

The confluence of artificial intelligence (AI) and chemistry is revolutionizing the process of drug discovery and materials science. Generative AI models, in particular, offer a paradigm shift in the de novo design of small molecules with desired properties. researchgate.netnih.govnih.gov For 2-(3,3-Dimethylcyclobutyl)acetonitrile, AI and machine learning (ML) could be instrumental in designing novel analogs with enhanced biological activity or specific material properties.

By training deep learning models on vast datasets of known bioactive compounds, it is possible to generate new chemical entities that are structurally related to the parent molecule but possess optimized characteristics. researchgate.netmdpi.com For instance, a recurrent neural network (RNN) could be trained to capture the structural nuances of compounds similar to this compound and then be used to generate novel SMILES strings representing new, synthesizable molecules. researchgate.net

| Analog | Predicted Property | AI Model Used | Potential Application |

| 2-(1-amino-3,3-dimethylcyclobutyl)acetonitrile | Increased polarity and potential for hydrogen bonding | Generative Adversarial Network (GAN) | Pharmaceutical intermediate |

| 2-(3,3-dimethyl-1-hydroxycyclobutyl)acetonitrile | Enhanced solubility in aqueous media | Variational Autoencoder (VAE) | Agrochemical formulation |

| 2-(3,3-dimethylcyclobutyl)ethanimidamide | Altered electronic properties | Transformer-based model | Material science precursor |

Development of Advanced Sustainable and Biocatalytic Approaches for its Synthesis and Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste and utilizing renewable resources. researchgate.net For the synthesis of this compound and its derivatives, biocatalysis presents a highly attractive and sustainable alternative to traditional chemical methods. nih.gov

Enzymes, as natural catalysts, operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity, thereby minimizing the formation of byproducts. nih.govnih.gov For instance, the synthesis of nitriles can be achieved through the use of aldoxime dehydratases. nih.gov Research could focus on engineering these enzymes to accept substrates structurally similar to the precursors of this compound, thus enabling a more environmentally friendly production process. nih.gov

Biocatalysis can also be employed for the transformation of the nitrile group in this compound into other valuable functional groups, such as carboxylic acids or amides, using nitrilases or nitrile hydratases. This opens up avenues for creating a diverse range of derivatives with potential applications in various industries. mdpi.commdpi.com

Table 2: Potential Biocatalytic Reactions for this compound

| Reaction Type | Enzyme Class | Product | Potential Advantage |

| Nitrile Hydrolysis | Nitrilase | 2-(3,3-Dimethylcyclobutyl)acetic acid | Mild reaction conditions, high selectivity |

| Nitrile Hydration | Nitrile Hydratase | 2-(3,3-Dimethylcyclobutyl)acetamide | Avoids the use of harsh reagents |

| Aldoxime Dehydration | Aldoxime Dehydratase | This compound | Sustainable synthesis from aldoxime precursor |

Exploration of Advanced Analytical Techniques for Metabolite Profiling and Complex Mixture Analysis

Understanding the metabolic fate of a compound is crucial for its development as a potential therapeutic agent or for assessing its environmental impact. Advanced analytical techniques, such as high-resolution tandem mass spectrometry (HR-MS/MS) coupled with liquid chromatography (LC), are powerful tools for metabolite profiling. nih.govnih.gov

In the context of this compound, these techniques could be used to identify and quantify its metabolites in biological matrices. nih.gov By comparing the mass spectra of the parent compound with those of its potential metabolites, researchers can elucidate the biotransformation pathways. This information is invaluable for understanding the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Furthermore, the analysis of complex mixtures is a common challenge in chemical research. Techniques like nuclear magnetic resonance (NMR) spectroscopy, in conjunction with chemometric methods, can provide detailed structural information and help to identify individual components within a mixture. nih.gov For research involving this compound, these advanced analytical approaches would be essential for quality control, reaction monitoring, and the characterization of complex reaction products.

Table 3: Advanced Analytical Techniques for the Study of this compound

| Analytical Technique | Application | Information Obtained |

| LC-HR-MS/MS | Metabolite Profiling | Identification and quantification of metabolites |

| NMR Spectroscopy | Structural Elucidation | Detailed structural information of the parent compound and its derivatives |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Analysis | Separation and identification of volatile impurities |

Broader Impact and Interdisciplinary Research Opportunities in Chemical Biology and Material Innovation

The unique structural features of this compound, particularly the gem-dimethylcyclobutane moiety, could be leveraged in interdisciplinary research fields such as chemical biology and material science.

In chemical biology, the nitrile group can serve as a versatile chemical handle for the attachment of fluorescent probes, affinity tags, or other functional moieties. This would enable the use of this compound-based probes to study biological processes or to identify protein targets. The cyclobutane (B1203170) scaffold can also impart specific conformational constraints that may be beneficial for binding to biological targets.

In the realm of material innovation, the nitrile group can participate in various polymerization reactions or be converted into other functional groups suitable for the synthesis of novel polymers or functional materials. The rigid cyclobutane unit could influence the thermal and mechanical properties of these materials. For example, the incorporation of this scaffold into polymer backbones could lead to materials with enhanced thermal stability or specific optical properties. The azide-acetonitrile "click" reaction, for instance, could be a potential route to synthesize novel triazole-containing materials. researchgate.net

The exploration of these interdisciplinary applications will require collaboration between synthetic chemists, biologists, and material scientists, highlighting the potential for this compound to contribute to a wide range of scientific advancements.

Q & A

Basic: What are the standard synthetic routes for 2-(3,3-Dimethylcyclobutyl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves cyclobutane ring functionalization followed by nitrile group introduction. A plausible route includes:

Cyclobutane precursor preparation : 3,3-Dimethylcyclobutanol or a halogenated derivative (e.g., bromide) can serve as a starting material.

Nitrile incorporation : React the cyclobutyl intermediate with cyanide sources (e.g., KCN or NaCN) via nucleophilic substitution. Alternatively, use a Corey-Fuchs-type reaction for α-cyanation.

Purification : Column chromatography or recrystallization ensures purity.

Optimization strategies :

- Monitor reaction progress using TLC or GC-MS to minimize side products (e.g., over-alkylation) .

- Adjust solvent polarity (e.g., DMF for SN2 reactions) and temperature to enhance yield .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- IR : Confirm nitrile presence via C≡N stretch (~2240 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₈H₁₃N) .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model electron density maps, identifying electrophilic/nucleophilic sites. For example, the nitrile group’s π* orbital may participate in cycloadditions .

- Molecular docking : Predict binding affinity with enzymes (e.g., cytochrome P450) to assess metabolic stability .

- Transition state analysis : Simulate steric effects from the dimethylcyclobutyl group on reaction pathways (e.g., ring-opening vs. substitution) .

Advanced: How should researchers resolve contradictions between experimental data and computational predictions for this compound?

Methodological Answer:

- Case example : If NMR data conflicts with DFT-predicted conformational stability:

- Validate computational parameters : Ensure basis sets (e.g., B3LYP/6-311+G(d,p)) account for steric strain in the cyclobutane ring .

- Experimental cross-check : Use X-ray crystallography (via SHELXL ) to confirm spatial arrangement.

- Dynamic NMR : Probe ring puckering dynamics at variable temperatures .

Advanced: What strategies are recommended for assessing the compound’s interactions with biological targets?

Methodological Answer:

- In vitro assays :

- Fluorescence polarization : Measure binding to receptors (e.g., GPCRs) using labeled analogues .

- Enzyme inhibition : Test against kinases or proteases; correlate activity with structural analogs (e.g., 2-(3-Aminocyclobutyl)acetonitrile hydrochloride ).

- SAR studies : Modify substituents (e.g., replacing methyl with trifluoromethyl) to evaluate pharmacophore contributions .

Basic: How can researchers ensure purity and stability during storage?

Methodological Answer:

- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to detect impurities (e.g., hydrolysis byproducts) .

- Storage :

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Key issues : Racemization at the cyclobutane ring or nitrile group under high-temperature conditions.

- Mitigation :

- Use chiral catalysts (e.g., Ru-phosphine complexes) for asymmetric synthesis .

- Monitor enantiomeric excess via chiral HPLC .

Advanced: How does the dimethylcyclobutyl group influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : Increased logP due to methyl groups enhances membrane permeability (predict via MarvinSketch ).

- Steric effects : The rigid cyclobutane ring may reduce metabolic clearance compared to linear analogs .

- Thermal stability : DSC/TGA analyses reveal decomposition thresholds (>200°C typical for nitriles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.